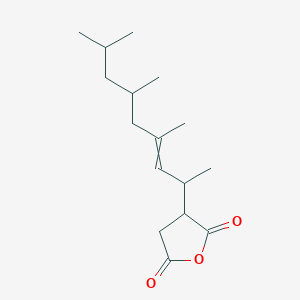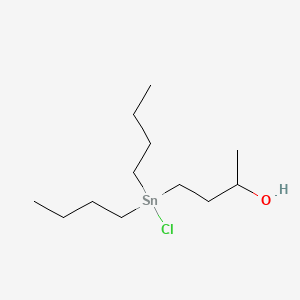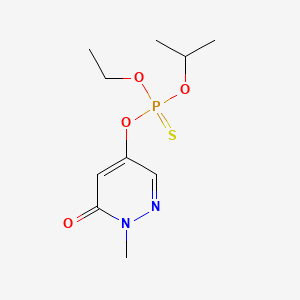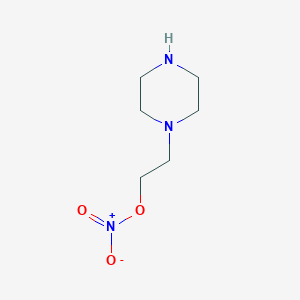
2-(Piperazin-1-yl)ethyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C6H13N3O3 and a molecular weight of 175.19 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The nitrate ester functional group is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
The synthesis of 1-Piperazineethanol, nitrate (ester) (9CI) typically involves the nitration of 1-Piperazineethanol. The process can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to precisely control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
1-Piperazineethanol, nitrate (ester) (9CI) undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrate ester can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Piperazineethanol, nitrate (ester) (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, nitrate (ester) (9CI) involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses .
Comparación Con Compuestos Similares
1-Piperazineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:
1-Piperazineethanol: Lacks the nitrate ester group and has different chemical properties and applications.
2-Piperazin-1-ylethanol: Another derivative of piperazine with distinct functional groups and reactivity.
4-(2-Hydroxyethyl)piperazine: Similar structure but with variations in the position of functional groups.
Propiedades
Número CAS |
52808-35-2 |
|---|---|
Fórmula molecular |
C6H13N3O3 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-piperazin-1-ylethyl nitrate |
InChI |
InChI=1S/C6H13N3O3/c10-9(11)12-6-5-8-3-1-7-2-4-8/h7H,1-6H2 |
Clave InChI |
OLZVGHGZAVZUPF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


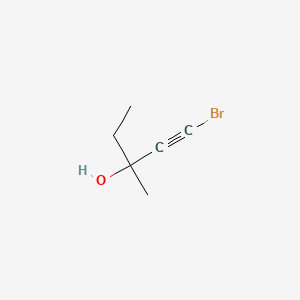

![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)


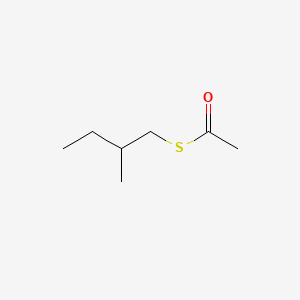
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
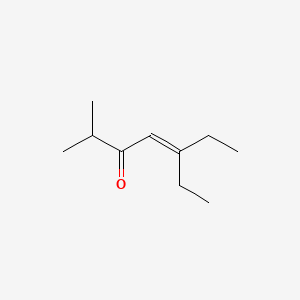
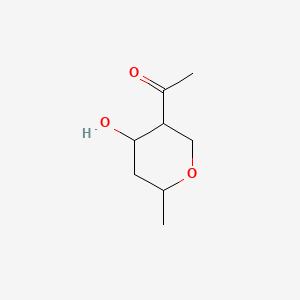
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
